

# Comparative Analysis of Endovascular Grafts in Clinical Trials

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## Compound of Interest

Compound Name: K783-0308

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## Introduction

Endovascular aneurysm repair (EVAR) has become a primary treatment for aortic aneurysms, offering a less invasive alternative to open surgery.<sup>[1][2]</sup> The landscape of endovascular grafts is diverse, with various designs tailored to different aortic anatomies. These include standard infrarenal stent-grafts, as well as more complex fenestrated, branched, and physician-modified grafts designed for juxtarenal and thoracoabdominal aneurysms.<sup>[2][3]</sup> This guide provides a comparative overview of the clinical trial outcomes for these different types of endovascular grafts, with a focus on quantitative data, experimental protocols, and logical workflows.

## Data Presentation: Comparative Clinical Outcomes

The following tables summarize key performance indicators from various studies on different types of endovascular grafts.

Table 1: Outcomes for Standard EVAR Grafts

Outcome	Medtronic Endurant II/IIIs	Gore Excluder/Excluder Conformable
Primary Endpoint	Proportion of patients with sac regression $\geq 5$ mm at 1 year	Proportion of patients with sac regression $\geq 5$ mm at 1 year
Study Design	Prospective, randomized, dual-arm	Prospective, randomized, dual-arm
Follow-up	5 years	5 years

Data is based on the ADVANCE Trial protocol, a post-market study. Specific outcome percentages are pending trial completion.

Table 2: Outcomes for Complex Endovascular Grafts

Graft Type	Technical Success Rate	Re-intervention Rate (Midterm)	30-day Mortality	Key Complications
Physician-Modified (PMEG)	87% (overall); 97% for main renal arteries	9% (at one year)	0%	Major adverse events: 11.9% at 30 days
Fenestrated (FEVAR)	82.4%	Varies by study	Low	Endoleaks, graft migration
Chimney (chTEVAR)	Not specified in provided results	20% (in-hospital)	9.5% (overall, two patients)	Retrograde type A dissection, stent graft infection
Custom-Made Fenestrated (cmfTEVAR)	Not specified in provided results	0% (in-hospital)	0%	None reported in the study

## Experimental Protocols

The methodologies for the clinical trials cited in this guide generally adhere to the following framework:

1. Study Design:

- Prospective, Multi-center, Single-Arm or Randomized Controlled Trials: Most studies evaluating new endovascular grafts are prospective and conducted across multiple medical centers to ensure a diverse patient population.<sup>[4]</sup> Single-arm studies are common for novel devices, while randomized controlled trials are used to compare a new device against an established one.<sup>[4]</sup>

2. Patient Population:

- Inclusion Criteria: Patients are typically included based on the specific type of aortic aneurysm (e.g., abdominal, juxtarenal, thoracoabdominal), aneurysm size, and anatomical suitability for the endovascular graft being studied. High-risk patients who are unsuitable for open surgery are often candidates for these trials.
- Exclusion Criteria: Patients may be excluded due to factors such as significant thrombus or calcium at the implantation sites, unsuitable arterial anatomy, or allergies to the device materials.

3. Intervention:

- Implantation Procedure: The endovascular graft is implanted via a minimally invasive procedure, typically through the femoral artery. The device is guided to the aneurysm site under fluoroscopic imaging.
- Device Details: The specific type of graft (e.g., bifurcated, fenestrated, branched) is chosen based on the patient's anatomy. For physician-modified grafts, the device is altered by the surgeon prior to implantation to accommodate the patient's specific arterial branching.

4. Follow-up:

- Imaging: Patients undergo regular imaging studies, such as CT angiography (CTA), at specified intervals (e.g., 30 days, 6 months, 1 year, and annually thereafter) to assess the graft's position, patency, and the size of the aneurysm sac.<sup>[4]</sup>

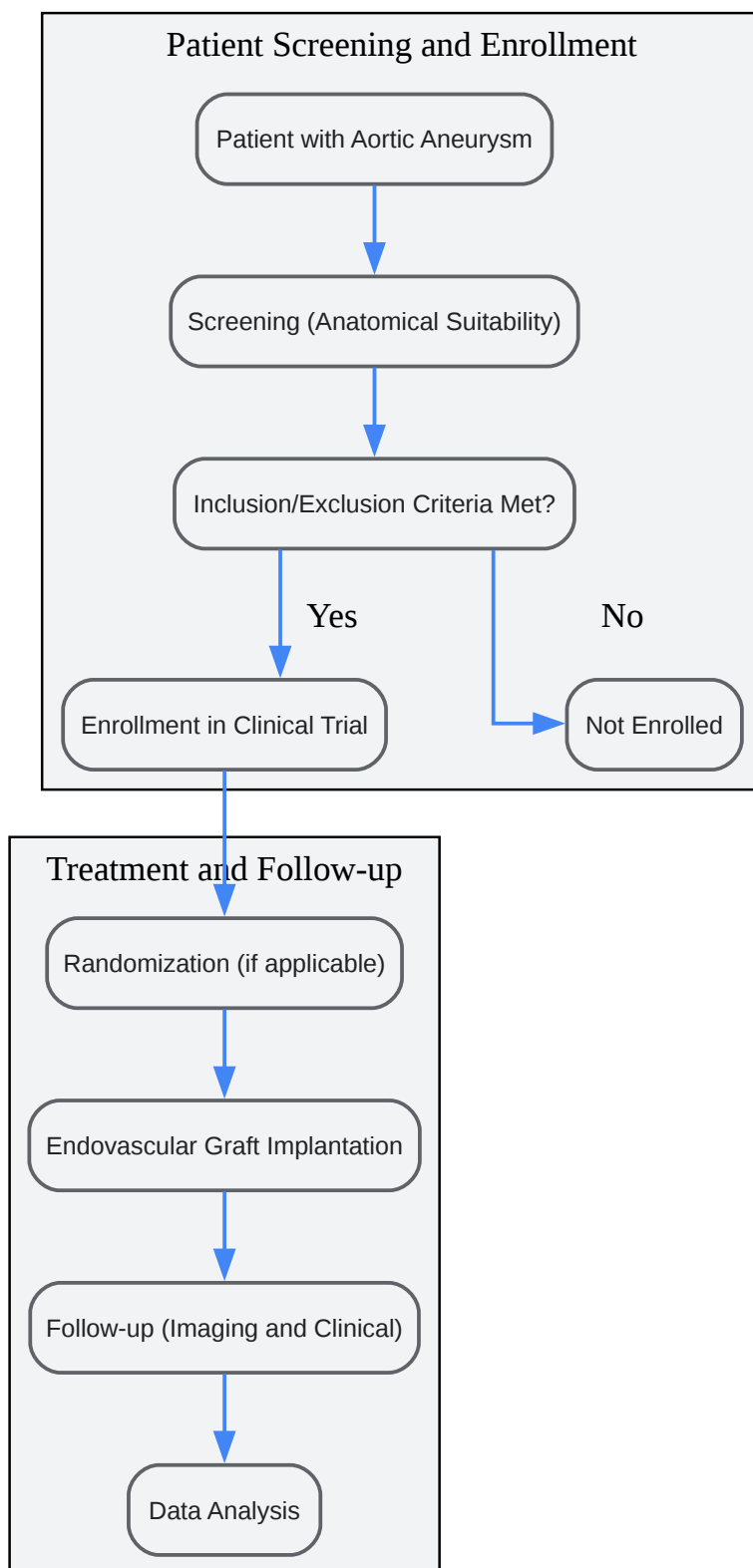
- **Clinical Evaluation:** Clinical follow-up includes assessment of any adverse events, re-interventions, and overall health status.

#### 5. Endpoints:

- **Primary Safety Endpoint:** This is often defined as the absence of major adverse events within 30 days of the procedure.
- **Primary Efficacy Endpoint:** This typically includes technical success of the implantation, patency of the graft and any target vessels, and freedom from aneurysm-related mortality and re-intervention within a specified timeframe (e.g., 12 months).

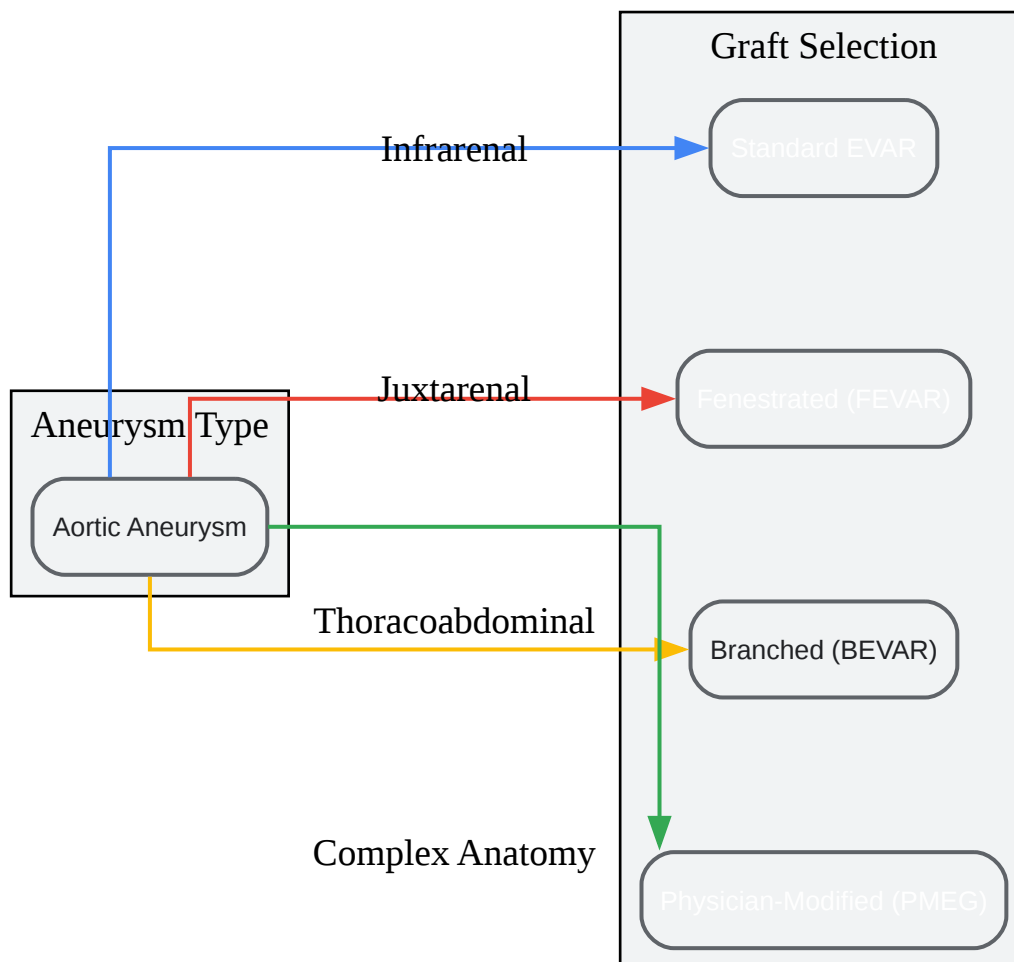
## Mandatory Visualization

Below are diagrams illustrating key logical relationships and workflows in the context of endovascular graft clinical trials.



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Caption: Workflow for patient enrollment and follow-up in a typical endovascular graft clinical trial.



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